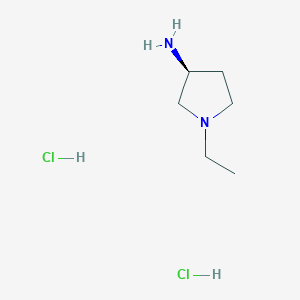

(3S)-1-ethylpyrrolidin-3-amine dihydrochloride

Descripción

Molecular Formula and Atomic Composition

(3S)-1-ethylpyrrolidin-3-amine dihydrochloride possesses the molecular formula C6H16Cl2N2, representing a total molecular weight of 187.11 grams per mole. The compound consists of six carbon atoms, sixteen hydrogen atoms, two chlorine atoms, and two nitrogen atoms, forming a complex that includes the parent amine structure and two hydrochloride counterions. The atomic composition reflects the presence of a five-membered pyrrolidine ring system substituted with an ethyl group at the nitrogen-1 position and an amino group at the carbon-3 position.

The parent compound, (3S)-1-ethylpyrrolidin-3-amine, has the molecular formula C6H14N2 with a molecular weight of 114.19 grams per mole. Upon formation of the dihydrochloride salt, two hydrochloric acid molecules are incorporated, resulting in the addition of two chlorine atoms and two hydrogen atoms to the overall molecular composition. This salt formation significantly impacts the compound's physical properties, particularly its solubility in polar solvents and crystalline behavior.

The elemental composition can be further analyzed in terms of mass percentages: carbon comprises approximately 38.5%, hydrogen 8.6%, chlorine 37.9%, and nitrogen 15.0% of the total molecular weight. This distribution reflects the substantial contribution of the chlorine atoms to the overall molecular mass, emphasizing the importance of the salt form in determining the compound's physical and chemical characteristics.

Stereochemical Configuration and Chiral Center Analysis

The stereochemical designation (3S) indicates the absolute configuration at the chiral center located at carbon-3 of the pyrrolidine ring. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the amino group, pyrrolidine ring carbons, and hydrogen atoms are arranged in a specific three-dimensional orientation that defines the S-configuration. The presence of this chiral center makes the compound optically active and distinguishes it from its enantiomeric counterpart.

The stereochemical information is encoded in the compound's canonical simplified molecular-input line-entry system representation: CCN1CCC@@HN.Cl.Cl, where the double-@ symbol (@@) specifically denotes the S-configuration at the chiral carbon. This notation provides an unambiguous description of the three-dimensional arrangement of atoms around the stereogenic center, ensuring proper identification and differentiation from other stereoisomers.

The International Chemical Identifier string for the compound includes stereochemical information: InChI=1S/C6H14N2.2ClH/c1-2-8-4-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0../s1, where the "/t6-" descriptor indicates the S-configuration at position 6 in the connectivity table. This systematic approach to stereochemical description ensures consistent identification across different chemical databases and literature sources.

The chiral center analysis reveals that the carbon-3 position is the only stereogenic center in the molecule, making this compound a single-center chiral amine. The tetrahedral geometry around this carbon is defined by four different substituents: the amino group, two ring carbons with different substitution patterns, and a hydrogen atom. This arrangement results in two possible enantiomers, with the (3S)-isomer being the subject of this characterization.

Crystallographic Data and Solid-State Structure

The solid-state structure of this compound is influenced by the presence of two chloride counterions, which participate in extensive hydrogen bonding networks within the crystal lattice. While specific single-crystal diffraction data for this exact compound was not available in the search results, related pyrrolidine derivatives provide insight into expected structural features.

The dihydrochloride salt formation typically results in a crystalline solid with enhanced stability compared to the free base form. The compound exhibits a reported purity of not less than 97% in commercial preparations, indicating good crystalline quality and structural integrity. The storage conditions specified as room temperature suggest adequate thermal stability of the crystalline form under normal handling conditions.

Comparative analysis with related structures, such as other aminopyrrolidine dihydrochlorides, suggests that the crystal structure likely features alternating layers of organic cations and chloride anions. The pyrrolidine ring typically adopts an envelope conformation in the solid state, with the carbon bearing the amino group potentially serving as the flap position. The ethyl substituent at nitrogen-1 may adopt an equatorial-like orientation to minimize steric interactions within the crystal lattice.

The hydrogen bonding pattern in the crystal structure is expected to involve the protonated amino group and the pyrrolidine nitrogen interacting with chloride anions. These interactions contribute to the three-dimensional stability of the crystal lattice and influence the compound's melting point and solubility characteristics. The presence of multiple donor and acceptor sites creates opportunities for complex hydrogen bonding networks that stabilize the solid-state structure.

Comparative Analysis with Structural Analogues

A comprehensive comparison with structurally related compounds reveals important relationships between molecular structure and physical properties. The (3R)-enantiomer, (3R)-1-ethylpyrrolidin-3-amine, shares the same molecular formula C6H14N2 but differs in its stereochemical configuration at carbon-3. This enantiomeric relationship results in identical molecular weights (114.19 grams per mole for the free base) but potentially different biological activities and crystalline properties.

| Compound | Molecular Formula | Molecular Weight | Stereochemistry | Salt Form |

|---|---|---|---|---|

| This compound | C6H16Cl2N2 | 187.11 g/mol | S-configuration | Dihydrochloride |

| (3R)-1-ethylpyrrolidin-3-amine | C6H14N2 | 114.19 g/mol | R-configuration | Free base |

| 3-aminopyrrolidine dihydrochloride | C4H12Cl2N2 | 159.06 g/mol | Racemic mixture | Dihydrochloride |

| 1-isopropylpyrrolidin-3-amine hydrochloride | C7H17ClN2 | 164.67 g/mol | Not specified | Monohydrochloride |

The unsubstituted 3-aminopyrrolidine dihydrochloride serves as a useful structural comparison, lacking the ethyl group at nitrogen-1. This compound has a molecular formula of C4H12Cl2N2 and a molecular weight of 159.06 grams per mole, demonstrating the mass contribution of the ethyl substituent (28.05 grams per mole difference). The absence of the ethyl group likely results in different solubility and crystalline properties while maintaining similar hydrogen bonding capabilities in the solid state.

The isopropyl analogue, 1-isopropylpyrrolidin-3-amine hydrochloride, provides insight into the effects of different alkyl substitution at nitrogen-1. With a molecular formula of C7H17ClN2 and molecular weight of 164.67 grams per mole, this compound exists as a monohydrochloride rather than a dihydrochloride salt. The larger isopropyl group may influence the steric environment around the pyrrolidine nitrogen, potentially affecting the protonation state and salt formation behavior.

Structural comparison with 3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride reveals the impact of additional functional group substitution. This compound, with molecular formula C7H17Cl2N3O and molecular weight of 230.13 grams per mole, incorporates a carboxamide group that significantly alters the hydrogen bonding potential and overall molecular polarity. The presence of the carbonyl oxygen and additional nitrogen creates additional sites for intermolecular interactions in the solid state.

The International Chemical Identifier Key for this compound (MEPWCWGVVOIHJR-ILKKLZGPSA-N) differs from related compounds in its stereochemical and salt designation portions. This unique identifier ensures unambiguous database searching and prevents confusion with structurally similar compounds during literature searches and chemical procurement processes.

Propiedades

IUPAC Name |

(3S)-1-ethylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-2-8-4-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPWCWGVVOIHJR-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC[C@@H](C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Initial Esterification

A common starting point is the chiral aminohydroxybutyric acid or related amino acid derivatives. The initial step involves:

- Acid-catalyzed esterification of the aminohydroxy acid in methanol using sulfuric acid or acetyl chloride as catalysts.

- This step produces methyl esters or hydrochloride salts of the amino acid derivatives, which serve as key intermediates.

For example, in a patented process, aminohydroxybutyric acid is suspended in methanol (6-15 fold volume), heated to 55–65 °C, and treated with 1.8–3 equivalents of acetyl chloride, followed by reflux for 2–4 hours to form methyl ester hydrochloride intermediates.

Cyclization and Reduction to Pyrrolidin-3-ol

- The methyl ester intermediate undergoes cyclization to form a lactam.

- This lactam is then reduced using sodium borohydride (NaBH4) in diglyme solvent.

- After reduction, concentrated sulfuric acid is added, and the mixture is heated at 80 °C for 12 hours to complete the formation of (3S)-pyrrolidin-3-ol.

This step is critical for establishing the pyrrolidine ring with the correct stereochemistry and is optimized for high yield and purity.

Introduction of the Ethyl Group at Nitrogen

- Alkylation of the pyrrolidin-3-ol nitrogen with ethyl groups is typically performed using ethyl halides or ethylating agents under controlled conditions.

- The reaction conditions are adjusted to avoid racemization and over-alkylation.

Formation of Dihydrochloride Salt

- The free base (3S)-1-ethylpyrrolidin-3-amine is converted into its dihydrochloride salt by treatment with hydrogen chloride gas or concentrated hydrochloric acid.

- This salt formation enhances stability, crystallinity, and facilitates purification.

Process Optimization and Purity Analysis

Optical and Chemical Purity

Yield and Scalability

- The overall yield from aminohydroxybutyric acid to the final hydrochloride salt is approximately 44% theoretical yield over four steps.

- The process is designed to be scalable, cost-effective, and safe, suitable for GMP manufacturing.

- Crystalline intermediates are isolated at each stage to facilitate purification and handling.

Comparative Data Table of Key Preparation Steps

| Step No. | Reaction Stage | Reagents/Conditions | Purpose/Outcome | Yield/Notes |

|---|---|---|---|---|

| 1 | Esterification | Methanol, sulfuric acid or acetyl chloride, 55–65 °C, 2–4 h | Formation of methyl ester hydrochloride intermediate | High yield, crystalline intermediate |

| 2 | Cyclization and Reduction | Sodium borohydride in diglyme, then H2SO4, 80 °C, 12 h | Formation of (3S)-pyrrolidin-3-ol | High purity, optical integrity maintained |

| 3 | N-Ethylation | Ethyl halide or ethylating agent, controlled conditions | Introduction of ethyl group at nitrogen | Avoids racemization, optimized for selectivity |

| 4 | Salt Formation | Hydrogen chloride gas or concentrated HCl | Formation of dihydrochloride salt | Crystalline, stable final product |

Análisis De Reacciones Químicas

Types of Reactions

(3S)-1-ethylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as secondary or primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Acylation: Acylation reactions typically involve acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while acylation may produce amides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediate

(3S)-1-ethylpyrrolidin-3-amine dihydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be incorporated into molecules targeting a range of therapeutic areas, including:

- Antiviral Agents : Research indicates its potential use in developing drugs that combat viral infections.

- Anticancer Drugs : The compound may contribute to the synthesis of agents that inhibit cancer cell proliferation.

- Neuroactive Compounds : Its structural similarity to neurotransmitters suggests possible applications in treating neurological disorders.

Biological Studies

Neurotransmitter Systems

The compound is utilized in studies involving neurotransmitter systems, particularly those related to serotonin and dopamine. Preliminary research suggests that it may modulate the activity of these neurotransmitters, which could have implications for treating mood disorders and neurodegenerative diseases.

Receptor Binding and Enzyme Inhibition

this compound has been investigated for its binding affinity to various receptors, including serotonin receptors. Additionally, it may inhibit enzymes such as dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which is involved in neuronal differentiation and proliferation.

Chemical Biology

The compound serves as a building block for synthesizing bioactive molecules used in chemical biology research. Its ability to act as a ligand for metal ions opens avenues for developing new catalysts or coordination complexes, enhancing its utility in organic synthesis.

Industrial Applications

In industrial settings, this compound is used in producing fine chemicals and agrochemicals. Its versatility allows it to be employed in various synthetic pathways, contributing to the development of specialty chemicals with specific applications.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Neuropharmacology Studies : Research has demonstrated its potential role in modulating neurotransmitter systems, suggesting therapeutic applications in treating depression and anxiety disorders.

- Kinase Inhibition Research : Investigations into its effects on DYRK1A have shown promise for developing treatments for neurodegenerative diseases such as Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride depends on its specific application. In medicinal chemistry, the compound may act as a ligand for various receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, including neurotransmitter receptors, ion channels, and metabolic enzymes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Variations and Properties

The compound is compared to four analogs (Table 1):

(S)-1-Methylpyrrolidin-3-amine Hydrochloride (CAS: 852874-61-4)

(R)-1-Isopropylpyrrolidin-3-amine Dihydrochloride (CAS: PK00636E-1)

(3S)-3-Aminopyrrolidine Dihydrochloride (CAS: 116183-83-6)

(R)-1-Ethylpyrrolidin-3-amine Dihydrochloride (CAS: 1286208-97-6)

Table 1: Comparative Analysis of Pyrrolidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position 1) | Salt Form | CAS Number | Key Features |

|---|---|---|---|---|---|---|

| (3S)-1-Ethylpyrrolidin-3-amine dihydrochloride | C₆H₁₄N₂·2HCl | 211.12 | Ethyl | Dihydrochloride | 1336912-66-3 | High lipophilicity; chiral (S) center |

| (S)-1-Methylpyrrolidin-3-amine hydrochloride | C₅H₁₃ClN₂ | 136.62 | Methyl | Hydrochloride | 852874-61-4 | Lower molecular weight; mono-HCl salt |

| (R)-1-Isopropylpyrrolidin-3-amine dihydrochloride | C₇H₁₆N₂·2HCl | 225.18 | Isopropyl | Dihydrochloride | PK00636E-1 | Bulky substituent; (R)-configuration |

| (3S)-3-Aminopyrrolidine dihydrochloride | C₄H₁₂Cl₂N₂ | 167.06 | None | Dihydrochloride | 116183-83-6 | Unsubstituted; minimal steric hindrance |

| (R)-1-Ethylpyrrolidin-3-amine dihydrochloride | C₆H₁₄N₂·2HCl | 211.12 | Ethyl | Dihydrochloride | 1286208-97-6 | Enantiomer of target compound |

Detailed Comparisons

Substituent Effects

- Ethyl vs. However, the methyl derivative has a lower molecular weight (136.62 vs. 211.12 g/mol) and a mono-hydrochloride salt, which may reduce water solubility .

- Ethyl vs. Isopropyl : The isopropyl substituent () introduces greater steric bulk, which could hinder binding to biological targets but enhance metabolic stability .

- Unsubstituted Analog: The absence of a substituent at position 1 in (3S)-3-aminopyrrolidine dihydrochloride reduces steric hindrance, favoring interactions in narrow enzymatic pockets .

Salt Form and Solubility

Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than mono-hydrochlorides (e.g., methyl analog) due to increased ionic character. This property is critical for bioavailability in pharmaceutical formulations .

Stereochemical Considerations

The (3S)-configuration of the target compound distinguishes it from its (R)-enantiomer (CAS: 1286208-97-6) and the (R)-isopropyl derivative (). Chirality significantly impacts pharmacological activity; for example, (S)-isomers often show distinct binding affinities compared to (R)-isomers in kinase inhibitors .

Research and Application Insights

- Synthetic Utility : The ethyl substituent can be introduced via alkylation reactions using ethyl halides, while stereocontrol is achieved through chiral catalysts or resolution techniques .

Actividad Biológica

(3S)-1-ethylpyrrolidin-3-amine dihydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. Its unique structure, which includes a pyrrolidine ring substituted with an ethyl group and an amine functional group, suggests various biological activities, particularly in the realms of neuropharmacology and oncology.

- Molecular Formula : C6H16Cl2N2

- Molecular Weight : 187.11 g/mol

- Purity : ≥97%

The dihydrochloride form enhances the compound's solubility, making it suitable for biological testing and pharmaceutical applications .

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. It may act as a ligand for various receptors or enzymes, modulating their activity. Key mechanisms include:

- Neurotransmitter Modulation : The compound's structural similarity to neurotransmitters suggests potential roles in influencing neurotransmission pathways, particularly those related to serotonin and dopamine.

- Kinase Inhibition : Research indicates that compounds similar to this compound may inhibit dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which is involved in neuronal differentiation and proliferation. This inhibition has implications for treating neurodegenerative diseases and certain cancers .

Neuroprotective Effects

Studies suggest that this compound may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders. Its ability to modulate neurotransmitter levels could play a crucial role in this activity.

Antidepressant Activity

Similar compounds have shown efficacy in treating depression by influencing serotonin levels. The potential antidepressant properties of this compound warrant further investigation through clinical studies.

Anticancer Activity

Research into the anticancer properties of pyrrolidine derivatives indicates that this compound may also have applications in oncology. Its structural features allow it to interact with cellular pathways involved in cancer cell proliferation and survival .

Study on Neuroprotective Effects

In a recent study, this compound was evaluated for its neuroprotective effects using in vitro models of neurodegeneration. The results indicated that the compound could reduce oxidative stress markers and improve cell viability under neurotoxic conditions.

| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 100 | 0 |

| Compound | 85 | 30 |

Anticancer Activity Evaluation

Another study explored the anticancer activity of several pyrrolidine derivatives, including this compound, against A549 human lung adenocarcinoma cells. The compound exhibited moderate cytotoxicity compared to standard chemotherapeutic agents like cisplatin.

| Compound | IC50 (µM) | % Viability at 100 µM |

|---|---|---|

| Cisplatin | 5 | 20 |

| (3S)-1-Ethylpyrrolidin-3-am | 25 | 60 |

| Control | - | 100 |

Q & A

Q. How can researchers design a robust synthetic route for (3S)-1-ethylpyrrolidin-3-amine dihydrochloride while ensuring stereochemical purity?

A chiral pool approach or asymmetric catalysis is typically employed to establish the (3S) configuration. For example, starting from L-proline derivatives, reductive amination with ethyl bromide could introduce the ethyl group, followed by HCl salt formation. Key steps include:

- Chiral resolution : Use chiral HPLC (e.g., polysaccharide-based columns) to confirm enantiomeric excess (≥98%) .

- Salt formation : Monitor pH during dihydrochloride precipitation to avoid byproducts. Crystallization in ethanol/water mixtures enhances purity .

- Validation : ¹H/¹³C NMR and polarimetry verify stereochemistry; elemental analysis confirms stoichiometry of HCl salt .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 210–280 nm) is recommended. Method validation should include:

- Linearity : Calibration curves (0.1–100 µg/mL) with R² > 0.999 .

- Precision : Intraday/interday RSD < 2% for retention time and peak area .

- LOD/LOQ : Calculate via 3σ/m and 10σ/m, respectively, where σ = baseline noise and m = slope of the calibration curve .

Q. How can researchers mitigate hazards during handling of this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for this compound across solvents?

Solubility discrepancies often arise from crystallinity or hydrate formation. Systematic approaches include:

Q. How to evaluate the compound’s stability under physiological conditions for preclinical studies?

- Forced degradation : Expose to pH 1–10 buffers, UV light, and 40°C/75% RH for 14 days. Monitor via HPLC for decomposition products .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss using LC-MS/MS .

- Plasma protein binding : Equilibrium dialysis to measure free fraction, critical for pharmacokinetic modeling .

Q. What experimental designs validate target engagement in cellular assays (e.g., GPCR or kinase inhibition)?

Q. How to optimize salt forms beyond dihydrochloride for improved bioavailability?

- Counterion screening : Test phosphate, citrate, or mesylate salts via pH-solubility profiles .

- Salt disproportionation : Assess risk in biorelevant media (FaSSIF/FeSSIF) .

- In vivo correlation : Compare AUC and Cₘₐₓ in rodent models for lead candidates .

Methodological Considerations

Q. What computational tools predict the compound’s ADMET properties?

Q. How to address batch-to-batch variability in hydrochloride salt synthesis?

- Process controls : Monitor reaction pH (±0.1 units) and temperature (±2°C) .

- In-process analytics : FTIR or Raman spectroscopy for real-time intermediate tracking .

- Design of Experiments (DoE) : Optimize factors (e.g., stoichiometry, solvent ratio) via response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.